Dutacatib

Osteoporosis Bone Resorption Cysteine Protease

Dutacatib (AFG495) is a potent, selective, non-covalent cathepsin K inhibitor (IC50 3–6 nM) with a reversible binding mechanism distinct from covalent CatK inhibitors like odanacatib. Unlike basic lysosomotropic inhibitors (balicatib) that exhibit 10–100-fold artifactual cellular potentiation against off-target cathepsins, Dutacatib lacks lysosomal accumulation, ensuring cleaner functional selectivity in cell-based assays. Its reversible kinetics enable washout/reversibility studies impossible with irreversible covalent binders. Validated as a reference tool compound in osteolytic bone disease and cancer-induced bone resorption models. Ideal for preclinical CatK target engagement, osteoclast activity, and bone matrix degradation research requiring mechanistic precision without covalent modification artifacts.

Molecular Formula C23H31N7O
Molecular Weight 421.5 g/mol
CAS No. 501000-36-8
Cat. No. B1624490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutacatib
CAS501000-36-8
Molecular FormulaC23H31N7O
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N
InChIInChI=1S/C23H31N7O/c1-23(2,3)16-27-21-18(14-25-20(13-24)28-21)15-26-22(31)17-5-7-19(8-6-17)30-11-9-29(4)10-12-30/h5-8,14H,9-12,15-16H2,1-4H3,(H,26,31)(H,25,27,28)
InChIKeyIRWDVLZZYSYUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dutacatib (501000-36-8) Procurement Guide: Non-Covalent Cathepsin K Inhibitor for Osteoporosis and Bone Disease Research


Dutacatib (also known as AFG495) is a potent, selective, and non-covalent small-molecule inhibitor of human cathepsin K (CatK) . It belongs to the nitrile-containing class of cysteine protease inhibitors and was originally developed by Novartis as an investigational therapeutic for osteoporosis and cancer-induced bone diseases . The INN stem '-catib' identifies Dutacatib as a cathepsin inhibitor [1]. Unlike many later-generation CatK inhibitors, Dutacatib employs a reversible, non-covalent binding mechanism at the catalytic site , making it a distinct tool compound for investigating CatK inhibition without irreversible enzyme modification.

Why Cathepsin K Inhibitors Cannot Be Interchangeably Substituted: Dutacatib Differentiation


Cathepsin K inhibitors exhibit fundamental differences in binding mechanism (non-covalent vs. covalent nitrile warhead reactivity), lysosomotropic properties, and selectivity profiles that preclude generic substitution [1]. Non-covalent inhibitors like Dutacatib avoid the time-dependent, irreversible inhibition characteristic of covalent inhibitors, offering distinct kinetic profiles for cellular studies . Furthermore, basic inhibitors such as balicatib demonstrate lysosomotropism—accumulating in acidic lysosomal compartments—which artifactually enhances cellular potency against off-target cathepsins by 10–100-fold compared to purified enzyme assays, thereby reducing functional selectivity [1]. The quantitative evidence below establishes Dutacatib's specific differentiation relative to key comparators.

Quantitative Evidence for Dutacatib (501000-36-8): Head-to-Head Selectivity and Potency Data


Potency Against Human Cathepsin K: Dutacatib vs. Odanacatib IC50 Comparison

Dutacatib demonstrates nanomolar potency against human cathepsin K with an IC50 range of 3–6 nM . In cross-study comparison, odanacatib (MK-0822), the most clinically advanced CatK inhibitor which reached Phase III trials, exhibits an IC50 of 0.2 nM for human cathepsin K [1]. This represents approximately a 15–30 fold higher enzyme-level potency for odanacatib relative to Dutacatib.

Osteoporosis Bone Resorption Cysteine Protease

Binding Mechanism Differentiation: Non-Covalent Dutacatib vs. Covalent Odanacatib and Balicatib

Dutacatib is a non-covalent cathepsin K inhibitor that binds reversibly to the catalytic site . In contrast, odanacatib and balicatib employ a nitrile warhead that forms a reversible-covalent bond with the active-site cysteine residue of cathepsin K [1]. Dutacatib lacks the electrophilic nitrile warhead reactivity characteristic of covalent CatK inhibitors, resulting in fundamentally different target engagement kinetics.

Reversible Inhibition Drug-Target Kinetics Mechanism of Action

Lysosomotropism Risk Profile: Dutacatib vs. Balicatib Cellular Selectivity

Balicatib, a basic cathepsin K inhibitor, exhibits lysosomotropic properties causing 10–100-fold increased cellular potency against off-target cathepsins compared to purified enzyme assays, thereby reducing functional selectivity [1]. As a non-covalent inhibitor without the basic aryl-piperazine structural features driving lysosomal accumulation in balicatib, Dutacatib does not share this lysosomotropism-driven selectivity artifact .

Off-Target Selectivity Lysosomotropism Cellular Occupancy

Clinical Development Status: Dutacatib Preclinical Positioning vs. Odanacatib Phase III Advancement

Dutacatib remains a preclinical tool compound with no reported advancement to clinical trials . In contrast, odanacatib (MK-0822) progressed through extensive clinical development, reaching Phase III trials (the 16,000-patient LOFT study) with demonstrated efficacy in increasing bone mineral density and reducing bone resorption markers in postmenopausal women with low BMD [1][2]. Balicatib and relacatib reached Phase II before discontinuation due to cutaneous side effects linked to limited specificity [2].

Clinical Stage Drug Development Translational Research

Recommended Research Applications for Dutacatib (501000-36-8) Based on Quantitative Evidence


Preclinical Osteoporosis and Bone Resorption Mechanism Studies

Dutacatib is suitable for in vitro and in vivo preclinical models investigating cathepsin K inhibition in bone resorption. Based on its IC50 of 3–6 nM against human CatK and its inclusion as a CatK-targeting agent in osteolytic bone disease literature alongside odanacatib and balicatib [1], Dutacatib serves as a validated tool compound for establishing CatK inhibition effects on osteoclast activity and bone matrix degradation.

Reversible Inhibition Kinetics and Target Occupancy Studies

The non-covalent, reversible binding mechanism of Dutacatib makes it uniquely valuable for studies requiring washout/reversibility assessment or investigation of target engagement kinetics without irreversible covalent modification. This contrasts with covalent CatK inhibitors (odanacatib, balicatib) where time-dependent irreversible binding complicates kinetic analyses [2].

Cellular Selectivity Assays Without Lysosomotropic Confounding

For cellular CatK inhibition studies where lysosomotropism-driven off-target potentiation must be avoided, Dutacatib provides a cleaner alternative to basic inhibitors like balicatib, which exhibits 10–100-fold enhanced cellular potency against off-target cathepsins due to lysosomal accumulation [1]. Dutacatib lacks this lysosomotropic property, improving functional selectivity in cell-based systems .

Cancer-Induced Bone Disease Preclinical Models

Dutacatib has been studied for its potential in cancer-induced bone diseases and is listed among therapeutic agents targeting osteolytic bone disease via cathepsin K inhibition [1]. It may serve as a reference CatK inhibitor in preclinical oncology models evaluating bone metastasis and tumor-induced osteolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dutacatib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.